molecular formula C11H13NO B562154 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole CAS No. 639516-58-8

2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B562154
CAS No.: 639516-58-8
M. Wt: 180.262
InChI Key: UGNSMKDDFAUGFT-DKFMXDSJSA-N
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Description

2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole is a deuterated derivative of 4,4-dimethyl-2-phenyl-4,5-dihydrooxazole. It is a stable isotope-labeled compound, often used in various scientific research applications, particularly in the field of proteomics. The compound has a molecular formula of C11H8D5NO and a molecular weight of 180.26 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole typically involves the deuteration of 4,4-dimethyl-2-phenyl-4,5-dihydrooxazole. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The compound is then purified through distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with molecular targets through its oxazole ring and phenyl group. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-phenyl-4,5-dihydrooxazole: The non-deuterated version of the compound.

    2-Phenyl-4,4-dimethyl-4,5-dihydrooxazole: Another derivative with similar structural features.

Uniqueness

2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies in NMR spectroscopy and metabolic tracing. This makes it particularly valuable in research applications where precise tracking and stability are crucial .

Properties

IUPAC Name

4,4-dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNSMKDDFAUGFT-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(CO2)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662167
Record name 4,4-Dimethyl-2-(~2~H_5_)phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639516-58-8
Record name 4,4-Dimethyl-2-(~2~H_5_)phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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